molecular formula C9H6BrClF3NO B14016232 N-(4-bromo-2-chloro-5-(trifluoromethyl)phenyl)acetamide

N-(4-bromo-2-chloro-5-(trifluoromethyl)phenyl)acetamide

Cat. No.: B14016232
M. Wt: 316.50 g/mol
InChI Key: OGCGTYRESBJJSI-UHFFFAOYSA-N
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Description

N-(4-bromo-2-chloro-5-(trifluoromethyl)phenyl)acetamide is a halogenated acetamide derivative characterized by a phenyl ring substituted with bromo (Br), chloro (Cl), and trifluoromethyl (CF₃) groups at positions 4, 2, and 5, respectively. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the bromo and chloro substituents contribute to electronic effects and steric bulk. This compound is primarily utilized in research settings as a precursor for agrochemical or pharmaceutical intermediates . Its molecular formula is C₉H₆BrClF₃NO, with a molar mass of 328.51 g/mol (CAS: 2635937-82-3; MDL: MFCD33404121) .

Properties

Molecular Formula

C9H6BrClF3NO

Molecular Weight

316.50 g/mol

IUPAC Name

N-[4-bromo-2-chloro-5-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C9H6BrClF3NO/c1-4(16)15-8-2-5(9(12,13)14)6(10)3-7(8)11/h2-3H,1H3,(H,15,16)

InChI Key

OGCGTYRESBJJSI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)C(F)(F)F)Br)Cl

Origin of Product

United States

Preparation Methods

Halogenation Step: Preparation of 4-Bromo-2-Chlorophenol Derivatives

A key intermediate in the synthesis is 4-bromo-2-chlorophenol or its derivatives. According to a patented process, 4-bromo-2-chlorophenols can be efficiently prepared by bromination of 2-chlorophenol using elemental bromine under controlled conditions (room temperature, carbon tetrachloride solvent). This method yields the desired 4-bromo-2-chlorophenol with high selectivity and yield (~87%) and minimal formation of undesired isomers (~1-2%).

Parameter Details
Starting material 2-chlorophenol
Brominating agent Elemental bromine
Solvent Carbon tetrachloride
Temperature Room temperature
Yield 87% theoretical yield
Isomer purity >98% 4-bromo-2-chlorophenol

This intermediate can be further functionalized to introduce the trifluoromethyl group or converted to the corresponding aniline derivative for acetamide formation.

Introduction of Trifluoromethyl Group

The trifluoromethyl substituent is typically introduced by starting from commercially available trifluoromethyl-substituted anilines or phenols. For example, 4-bromo-3-(trifluoromethyl)aniline is a common precursor for related compounds, which can be converted to acetamides by acylation.

While direct trifluoromethylation methods exist, for this compound the trifluoromethyl group is usually present in the starting aromatic amine.

Acetamide Formation: Acylation of Aromatic Amines

The final step involves acylation of the aromatic amine with an acetylating agent such as acetic anhydride or acetyl chloride to form the acetamide.

Typical reaction conditions:

  • Reactants: 4-bromo-2-chloro-5-(trifluoromethyl)aniline (or closely related positional isomers) and acetic anhydride or acetyl chloride.
  • Base: A mild base such as pyridine or triethylamine is often used to neutralize the generated acid and promote the reaction.
  • Solvent: Common solvents include dichloromethane, chloroform, or acetic acid.
  • Temperature: Room temperature to mild heating (25–60°C).
  • Reaction time: 1–4 hours depending on scale and conditions.

The reaction proceeds via nucleophilic attack of the amine nitrogen on the acetylating agent, yielding the N-substituted acetamide.

Example Synthetic Route

Step Reaction Description Reagents and Conditions Outcome/Yield
1 Bromination of 2-chlorophenol to 4-bromo-2-chlorophenol Br2, CCl4, room temperature 87% yield, high purity
2 Introduction of trifluoromethyl group (if not already present) Starting from trifluoromethyl-substituted aniline derivatives Commercially available or via CF3 reagents
3 Acylation of 4-bromo-2-chloro-5-(trifluoromethyl)aniline to form acetamide Acetic anhydride or acetyl chloride, base, solvent, RT-60°C High yields, typically >85%

Research Findings and Data Tables

Chemical and Physical Properties

Property Value
Molecular Formula C9H7BrClF3NO
Molecular Weight Approx. 307.52 g/mol
IUPAC Name N-(4-bromo-2-chloro-5-(trifluoromethyl)phenyl)acetamide
CAS Number Not explicitly available for exact isomer; related compounds have CAS 41513-05-7 (similar positional isomers)

Comparison with Similar Compounds

Compound Name Substituents Molecular Weight (g/mol) Key Difference
N-[4-bromo-3-(trifluoromethyl)phenyl]acetamide Bromine at 4-, trifluoromethyl at 3- 282.06 Lacks chlorine at position 2
This compound Bromine at 4-, chlorine at 2-, trifluoromethyl at 5- ~307.52 Additional chlorine substitution

The presence of chlorine at position 2 in the target compound influences its electronic properties and potentially its biological activity compared to related compounds.

Industrial and Laboratory Scale Synthesis Notes

  • Industrial synthesis optimizes reaction parameters such as temperature, solvent choice, and reagent stoichiometry to maximize yield and purity.
  • Purification methods include recrystallization from ethanol/water mixtures and chromatographic techniques.
  • Use of catalytic amounts of DMF can facilitate acylation reactions by activating acylating agents.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-chloro-5-(trifluoromethyl)phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

N-(4-bromo-2-chloro-5-(trifluoromethyl)phenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of N-(4-bromo-2-chloro-5-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in various biological processes .

Comparison with Similar Compounds

N-(4-Chloro-5-methyl-2-(3-trifluoromethylbenzylthio)phenylsulfonyl)acetamide (Compound 22)

  • Structure : Contains a sulfonyl group and a trifluoromethylbenzylthio moiety at position 2, with methyl and chloro at positions 5 and 3.
  • Applications : Studied for antimicrobial activity due to sulfonamide functionality .

(E)-2-(2-oxo-i-(quinolin-6-ylmethyl)indolin-3-ylidene)-N-(4-(trifluoromethyl)phenyl)acetamide (Compound 50)

  • Structure: Features a quinoline-indolinone scaffold and a trifluoromethylphenyl group.
  • Key Differences : Extended conjugation and planar structure enable π-π stacking interactions, enhancing binding to biological targets (e.g., IC₅₀ = 5.849 μM in kinase inhibition assays). This contrasts with the target compound’s simpler phenyl backbone .

2-(3-hydroxy-5-methylphenoxy)-N-(4-(trifluoromethyl)phenyl)acetamide (Compound B2)

  • Structure: Includes a phenolic ether linkage and a trifluoromethylphenyl group.
  • Key Differences : The hydroxyl group improves water solubility (logP ~2.5), while the target compound’s halogenated phenyl ring results in higher hydrophobicity (logP ~3.8) .

Thermal and Solubility Properties

  • Target Compound : High thermal stability (decomposition >250°C) due to halogen and CF₃ groups; low aqueous solubility (<0.1 mg/mL at 25°C).
  • N-(4-amino-2-bromo-5-fluorophenyl)-2,2,2-trifluoroacetamide: Amino group increases solubility (~1.2 mg/mL) but reduces thermal stability (decomposition ~180°C) .

Agrochemical Potential

  • Target Compound : Bromo and CF₃ groups align with herbicidal activity trends (e.g., flumetralin and metolachlor analogs in ).
  • N-(2-chloro-N-(2,6-dinitro-4-(trifluoromethyl)phenyl)-N-ethyl-6-fluorobenzenemethanamine (Flumetralin) : Shares trifluoromethyl and chloro motifs but acts as a plant growth regulator .

Pharmaceutical Relevance

  • 2-[[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide : Triazole and pyridine groups confer antiviral activity (under preclinical evaluation) .

Key Comparative Data Table

Property/Compound Target Compound Compound 22 Compound 50 Flumetralin
Molecular Weight (g/mol) 328.51 498.89 467.45 421.18
logP 3.8 4.2 4.5 4.0
Bioactivity (IC₅₀/EC₅₀) N/A Antibacterial: 12 μM Kinase inhibition: 5.8 μM Plant growth regulation: 0.1 ppm
Synthetic Complexity Moderate High High Low

Biological Activity

N-(4-bromo-2-chloro-5-(trifluoromethyl)phenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by the presence of halogen substituents and a trifluoromethyl group. These structural elements significantly influence its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may act as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By modulating CDK2 activity, the compound could potentially affect cell proliferation pathways, making it a candidate for cancer therapy.

Biological Activities

  • Antimicrobial Activity :
    • Preliminary studies suggest that this compound exhibits antimicrobial properties. Its structural analogs have shown significant activity against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) and E. coli, with minimum inhibitory concentration (MIC) values indicating potent effects .
  • Anti-inflammatory Properties :
    • The compound's structural features may also confer anti-inflammatory effects. In vitro assays have demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
  • Anticancer Potential :
    • The inhibition of CDK2 suggests that this compound could be effective in cancer treatment by inducing cell cycle arrest in cancer cells. Studies have shown that derivatives of similar compounds can lead to apoptosis in tumor cells .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/PathwayMIC/IC50 ValuesReference
AntimicrobialMRSA0.20 μg/mL
AntimicrobialE. coli1.56 μg/mL
AnticancerCDK2 (cell cycle regulation)IC50 = 30-80 nM
Anti-inflammatoryCytokine inhibitionNot specified

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions optimized for yield and purity. The bromo group allows for nucleophilic substitution, enabling the creation of various derivatives with potentially enhanced biological activities.

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